Cas no 475561-75-2 (tert-Butyl3-bromo-1H-pyrrole-1-carboxylate)

Tert-Butyl3-bromo-1H-pyrrole-1-carboxylate is a versatile organic compound with significant applications in synthetic chemistry. It features a bromo-pyrrole ring system, which offers a high degree of structural flexibility for various transformations. The presence of the tert-butyl group enhances stability and solubility, making it suitable for a wide range of reactions. This compound is particularly valuable for synthesizing complex pyrrole derivatives, providing a robust platform for drug discovery and material science research.
tert-Butyl3-bromo-1H-pyrrole-1-carboxylate structure
475561-75-2 structure
Product name:tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
CAS No:475561-75-2
MF:C9H12NO2Br
Molecular Weight:246.101
MDL:MFCD20924043
CID:3993302
PubChem ID:66878053

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
    • tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
    • 1-Boc-3-bromo-1H-pyrrole
    • 3-Bromo-pyrrole-1-carboxylic acid tert-butyl ester
    • 475561-75-2
    • SY232328
    • tert-butyl 3-bromopyrrole-1-carboxylate
    • SCHEMBL1018306
    • t-butyl 3-bromo-1H-pyrrol-1-carboxylate
    • AC6204
    • t-butyl 3-bromo-1H-pyrrole-1-carboxylate
    • CUBWQHBOCOJUCM-UHFFFAOYSA-N
    • AKOS027321953
    • DB-101709
    • MFCD20924043
    • tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
    • AUA56175
    • 3-bromo-pyrrole-1-carboxylic acid tert-butyl ester
    • MDL: MFCD20924043
    • インチ: InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,1-3H3
    • InChIKey: CUBWQHBOCOJUCM-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)N1C=CC(=C1)Br

計算された属性

  • 精确分子量: 245.00514g/mol
  • 同位素质量: 245.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 200
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2Ų
  • XLogP3: 2.6

じっけんとくせい

  • Boiling Point: 279.3±32.0℃ at 760 mmHg

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate Security Information

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD250164-1g
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 97%
1g
¥4726.0 2024-04-18
eNovation Chemicals LLC
D918646-1g
1-Boc-3-bromo-1H-pyrrole
475561-75-2 95%
1g
$760 2024-07-20
TRC
B704740-100mg
tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
475561-75-2
100mg
$ 546.00 2023-04-18
TRC
B704740-500mg
tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
475561-75-2
500mg
$ 340.00 2022-01-07
Alichem
A109006710-1g
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 95%
1g
$350.00 2023-09-01
Alichem
A109006710-10g
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 95%
10g
$1199.00 2023-09-01
AstaTech
AC6204-0.1/G
1-BOC-3-BROMO-1H-PYRROLE
475561-75-2 95%
0.1g
$499 2023-09-19
Enamine
BBV-44985948-5.0g
tert-butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 95%
5.0g
$1637.0 2023-01-31
eNovation Chemicals LLC
D538319-25g
tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 95%
25g
$2200 2022-10-24
Enamine
EN300-256154-1g
tert-butyl 3-bromo-1H-pyrrole-1-carboxylate
475561-75-2 95%
1g
$624.0 2023-10-28

tert-Butyl3-bromo-1H-pyrrole-1-carboxylate 関連文献

tert-Butyl3-bromo-1H-pyrrole-1-carboxylateに関する追加情報

tert-Butyl 3-Bromo-1H-Pyrrole-1-Carboxylate: A Comprehensive Overview

tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, also known by its CAS number 475561-75-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and its structure incorporates a bromine atom at the 3-position and a tert-butyl ester group at the 1-position. The combination of these functional groups makes it an invaluable intermediate in the synthesis of various bioactive molecules and advanced materials.

The synthesis of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate typically involves a multi-step process, often starting from pyrrole itself. The introduction of the bromine atom at the 3-position is achieved through electrophilic substitution reactions, while the tert-butyl ester group is introduced via esterification reactions. These steps are carefully optimized to ensure high yields and purity, making it a reliable building block for further transformations.

Recent studies have highlighted the potential of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate in drug discovery. Its unique structure allows for the incorporation of various substituents, enabling researchers to explore its pharmacological properties. For instance, derivatives of this compound have shown promise in anti-inflammatory and anticancer studies, underscoring its potential as a lead compound for therapeutic agents.

In addition to its role in pharmaceutical research, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate has found applications in materials science. Its ability to undergo various coupling reactions makes it an ideal precursor for constructing complex architectures, such as conjugated polymers and metalloorganic frameworks (MOFs). These materials hold great potential in energy storage, sensing, and catalysis.

The stability and reactivity of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate have been extensively studied under different reaction conditions. Researchers have demonstrated that the tert-butyl ester group not only enhances solubility but also acts as a protecting group during sensitive transformations. This dual functionality makes it a preferred choice for synthesizing sensitive intermediates without compromising reactivity.

From an environmental standpoint, the synthesis and application of tert-butyl 3-bromo-1H-pyrrole-1-carboxylate align with green chemistry principles. Efforts are being made to develop more sustainable methods for its production, including the use of renewable feedstocks and catalytic processes that minimize waste generation.

In conclusion, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, with its unique structure and versatile functional groups, continues to be a valuable compound in both academic research and industrial applications. As advancements in synthetic methodologies and materials science progress, this compound is expected to play an even more pivotal role in driving innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:475561-75-2)tert-Butyl3-bromo-1H-pyrrole-1-carboxylate
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Purity:99%/99%/99%/99%/99%/99%
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